Cas no 53512-10-0 (4-Hydroxy-1,5-naphthyridine-3-carboxylic acid)
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid
- 4-Hydroxy-[1,5]naphthyridine-3-carboxylic acid
- 3-carboxy-4-hydroxy-1,5-naphthyridine
- Einecs 258-593-9
- 1,5-Naphthyridine-3-carboxylicacid, 4-hydroxy-
- 4-Hydroxy-1,5-naphthyridine-3-carboxylicacid
- 4-oxo-1H-1,5-naphthyridine-3-carboxylic acid
- 1,5-Naphthyridine-3-carboxylic acid, 4-hydroxy-
- 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid
- LODIKMSUDZMCFF-UHFFFAOYSA-N
- 7622AB
- WT82
- G10964
- MFCD07787267
- FT-0762413
- EN300-152081
- 4-Hydroxy-1 pound not5-naphthyridine-3-carboxylic acid
- CS-0060635
- A15631
- DTXSID10201723
- AM20061292
- 4901-93-3
- AKOS005146391
- SCHEMBL3249138
- NS00032776
- 53512-10-0
- SY058533
- Z1198175089
- 4-Oxo-1,4-dihydro-[1,5]naphthyridine-3-carboxylic acid
- DTXCID40124214
- DB-014480
-
- MDL: MFCD07787267
- Inchi: 1S/C9H6N2O3/c12-8-5(9(13)14)4-11-6-2-1-3-10-7(6)8/h1-4H,(H,11,12)(H,13,14)
- InChI Key: LODIKMSUDZMCFF-UHFFFAOYSA-N
- SMILES: O=C1C(C(=O)O)=CNC2C=CC=NC=21
Computed Properties
- Exact Mass: 190.03800
- Monoisotopic Mass: 190.037842
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.3
- XLogP3: 1.1
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.514
- Melting Point: No data available
- Boiling Point: 394℃ at 760 mmHg
- Flash Point: 192.1°C
- Refractive Index: 1.648
- PSA: 83.31000
- LogP: 1.03360
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Room temperature
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H842926-250mg |
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid |
53512-10-0 | 95% | 250mg |
468.00 | 2021-05-17 | |
| Fluorochem | 216870-1g |
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid |
53512-10-0 | 95% | 1g |
£158.00 | 2022-03-01 | |
| Fluorochem | 216870-5g |
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid |
53512-10-0 | 95% | 5g |
£456.00 | 2022-03-01 | |
| ChemScence | CS-0060635-100mg |
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid |
53512-10-0 | 100mg |
$61.0 | 2022-04-27 | ||
| ChemScence | CS-0060635-250mg |
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid |
53512-10-0 | 250mg |
$102.0 | 2022-04-27 | ||
| ChemScence | CS-0060635-1g |
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid |
53512-10-0 | 1g |
$203.0 | 2022-04-27 | ||
| ChemScence | CS-0060635-5g |
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid |
53512-10-0 | 5g |
$609.0 | 2022-04-27 | ||
| TRC | B446833-50mg |
4-hydroxy-1,5-naphthyridine-3-carboxylic Acid |
53512-10-0 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B446833-100mg |
4-hydroxy-1,5-naphthyridine-3-carboxylic Acid |
53512-10-0 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B446833-500mg |
4-hydroxy-1,5-naphthyridine-3-carboxylic Acid |
53512-10-0 | 500mg |
$ 340.00 | 2022-06-07 |
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid Suppliers
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid Related Literature
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid
4-Hydroxy-1,5-Naphthyridine-3-Carboxylic Acid: A Comprehensive Overview
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid, also known by its CAS number 53512-10-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of naphthyridines, which are heterocyclic aromatic compounds with a fused benzene and pyridine ring system. The presence of a hydroxyl group at the 4-position and a carboxylic acid group at the 3-position introduces unique chemical properties and potential biological activities.
The structure of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid is characterized by its rigid aromatic system, which contributes to its stability and reactivity. The naphthyridine core is known for its ability to participate in various chemical reactions, including electrophilic substitution and nucleophilic aromatic substitution. The hydroxyl group at the 4-position can act as a directing group, influencing the reactivity of the molecule during synthesis. Similarly, the carboxylic acid group at the 3-position can undergo various functional group transformations, such as esterification or amidation, making it a versatile building block in organic synthesis.
Recent studies have highlighted the potential of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid in drug discovery. Researchers have explored its role as a scaffold for designing bioactive molecules with potential applications in treating various diseases. For instance, derivatives of this compound have shown promising results in inhibiting enzymes associated with cancer and inflammatory diseases. The hydroxyl and carboxylic acid groups provide sites for functionalization, enabling the creation of diverse pharmacophores that can interact with target proteins.
In terms of synthesis, several methods have been reported for the preparation of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. One common approach involves the condensation of appropriate starting materials followed by cyclization to form the naphthyridine ring system. The introduction of substituents at specific positions can be achieved through directed metallation or other site-selective reactions. These methods have been optimized to improve yield and purity, making this compound more accessible for research purposes.
The biological activity of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid has been extensively studied in recent years. In vitro assays have demonstrated its ability to modulate key cellular pathways involved in disease progression. For example, certain derivatives have shown potent anti-inflammatory effects by inhibiting cyclooxygenase enzymes. Additionally, some studies suggest that this compound may exhibit antioxidant properties due to its ability to scavenge free radicals.
The application of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid extends beyond pharmacology into materials science. Its rigid aromatic structure makes it a candidate for use in designing advanced materials with specific electronic properties. Researchers are exploring its potential as a component in organic semiconductors and optoelectronic devices.
In conclusion, 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, with its unique chemical structure and versatile functional groups, continues to be a focal point in scientific research. Its applications span across multiple disciplines, from drug discovery to materials science. As ongoing studies uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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